N-(2-methylpropylcarbamothioyl)thiophene-2-carboxamide
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Overview
Description
N-(2-methylpropylcarbamothioyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropylcarbamothioyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with isobutyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as crystallization, recrystallization, and solvent extraction to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropylcarbamothioyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and acetic anhydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
N-(2-methylpropylcarbamothioyl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of N-(2-methylpropylcarbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may target bacterial enzymes, resulting in the inhibition of bacterial growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler derivative with similar biological activities.
N-(2-methylpropylcarbamothioyl)benzamide: A structurally related compound with a benzene ring instead of a thiophene ring.
N-(2-methylpropylcarbamothioyl)pyridine-2-carboxamide: A compound with a pyridine ring, exhibiting different electronic properties.
Uniqueness
N-(2-methylpropylcarbamothioyl)thiophene-2-carboxamide is unique due to the presence of both the thiophene ring and the N-(2-methylpropylcarbamothioyl) group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-methylpropylcarbamothioyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS2/c1-7(2)6-11-10(14)12-9(13)8-4-3-5-15-8/h3-5,7H,6H2,1-2H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQDBBMDGKXHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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